C23H28FN3O4S2

Antiviral Protease Inhibition Medicinal Chemistry

C23H28FN3O4S2 (CAS 1014103-34-4) is a synthetic small molecule with a molecular weight of 493.6 g/mol. Its IUPAC name is N-[(2S)-1-anilino-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide, classifying it as a piperidine-based peptidomimetic sulfonamide.

Molecular Formula C23H28FN3O4S2
Molecular Weight 493.6 g/mol
Cat. No. B12631624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC23H28FN3O4S2
Molecular FormulaC23H28FN3O4S2
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C23H28FN3O4S2/c1-32-16-13-21(23(29)25-19-5-3-2-4-6-19)26-22(28)17-11-14-27(15-12-17)33(30,31)20-9-7-18(24)8-10-20/h2-10,17,21H,11-16H2,1H3,(H,25,29)(H,26,28)/t21-/m0/s1
InChIKeyKBHTWOOXIMCZIA-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C23H28FN3O4S2: Chemical Identity and Baseline Profile for Research Procurement


C23H28FN3O4S2 (CAS 1014103-34-4) is a synthetic small molecule with a molecular weight of 493.6 g/mol. Its IUPAC name is N-[(2S)-1-anilino-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide, classifying it as a piperidine-based peptidomimetic sulfonamide . The compound features a 4-fluorophenylsulfonyl cap, a methionine-like side chain, and a C-terminal anilide, a structural motif found in certain viral protease inhibitor scaffolds [1]. However, no peer-reviewed biological activity data for this exact compound was identified in public databases.

Why C23H28FN3O4S2 Cannot Be Simply Replaced by Its Closest Structural Analogs


Closely related analogs with the same core scaffold, such as C24H30FN3O4S2 (tolyl analog) and C22H32FN3O4S2 (cyclopentyl analog), share a piperidine sulfonamide core but differ in key substituents [1]. Literature on analogous chemotypes indicates that even minor changes to the P2 methionine side chain or the sulfonamide aryl group can drastically shift target binding (e.g., Ki against viral proteases) and physicochemical properties, precluding simple generic substitution [2]. No direct quantitative evidence is available to confirm the direction or magnitude of these differences for C23H28FN3O4S2 itself.

C23H28FN3O4S2 Quantitative Differentiation Evidence: Limitations and Class-Level Context


Quantitative Evidence Not Available for C23H28FN3O4S2

A systematic search of PubMed, BindingDB, and patent literature (excluding prohibited sources) failed to identify any quantitative assay data (IC50, Ki, EC50, etc.) for C23H28FN3O4S2 against any biological target. Therefore, no direct quantitative differentiation can be established against any comparator. The structural class of methionine-proline anilides has shown Ki values of 4.9 and 10.5 μM against Dengue virus NS2B-NS3 protease [1], but this activity cannot be attributed to C23H28FN3O4S2. The instruction to provide only evidence that can answer 'Why should a user prioritize this compound?' cannot be fulfilled.

Antiviral Protease Inhibition Medicinal Chemistry

Application Scenarios for C23H28FN3O4S2 Are Currently Unsubstantiated


No Evidence-Based Application Can Be Defined

Due to the complete absence of quantitative biological, pharmacokinetic, or physicochemical comparative data for C23H28FN3O4S2, it is not possible to define specific, evidence-based application scenarios where this compound holds a verifiable advantage over its analogs. Any proposed use would be speculative and violate the requirement that scenarios must stem directly from established evidence in Section 3.

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